N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N8O2 and its molecular weight is 288.271. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been shown to exhibit excellent inhibitory activities against c-Met and VEGFR-2 kinases . The compound binds to these proteins, which is similar to the action of foretinib, a known inhibitor of these kinases .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by the compound affects multiple biochemical pathways. It leads to the inhibition of the growth of cancer cells by affecting the intracellular signaling of these cells . The compound also induces late apoptosis of cancer cells .
Pharmacokinetics
The compound’s excellent inhibitory and antiproliferative activities suggest that it may have favorable adme properties that contribute to its bioavailability and efficacy .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces their late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O2/c1-18-6-7(14-17-18)10(20)13-5-8-15-16-9-11(21-2)12-3-4-19(8)9/h3-4,6H,5H2,1-2H3,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCRUAMGSSUALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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